molecular formula C10H6FN3O3S B8581364 4-Nitro-3-fluoro-N-thiazol-2-yl-benzamide

4-Nitro-3-fluoro-N-thiazol-2-yl-benzamide

Cat. No. B8581364
M. Wt: 267.24 g/mol
InChI Key: NHOHWFKOXBMGTC-UHFFFAOYSA-N
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Patent
US07674912B2

Procedure details

4-Nitro-3-fluoro benzoic acid (535 mmol) was dissolved in toluene (500 mL) and tetrahydrofuran (THF) (75 mL). SOCl2 (930 mmol) was added and the mixture was heated at 65° C. for 5 h. The reaction mixture was cooled and the solvent removed by evaporation. The residue was re-dissolved in 1,2-dichloroethane. This solution was added dropwise to a suspension of 2-aminothiazole (480 mmol) and DIPEA (370 mmol) in 1,2-dichloroethane (1 L) with mechanical stirring, while the temperature was kept at 45° C. Upon complete addition the reaction mixture was heated at 60° C. for 1.5 h, then allowed to cool to room temperature and stirred over night. The reaction mixture was filtered, the solids were washed with 1,2-dichloroethane and dried in vacuo to give 4-nitro-3-fluoro-N-thiazol-2-yl-benzamide.
Quantity
535 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
930 mmol
Type
reactant
Reaction Step Two
Quantity
480 mmol
Type
reactant
Reaction Step Three
Name
Quantity
370 mmol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][C:5]=1[F:13])([O-:3])=[O:2].O=S(Cl)Cl.[NH2:18][C:19]1[S:20][CH:21]=[CH:22][N:23]=1.CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1.O1CCCC1.ClCCCl>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH:18][C:19]2[S:20][CH:21]=[CH:22][N:23]=2)=[O:10])=[CH:6][C:5]=1[F:13])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
535 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)O)C=C1)F
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
930 mmol
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
480 mmol
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
370 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 L
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
was kept at 45° C
ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solids were washed with 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)NC=2SC=CN2)C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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